7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane
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Overview
Description
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound falls under the category of bicyclo[2.2.1]heptanes, which are known for their diverse chemical reactivity and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Common catalysts used in this process include platinum (II) and gold (I) compounds . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle the exothermic nature of the cycloisomerization process. The use of robust catalysts and optimized reaction conditions ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the exocyclic double bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted bicyclo[2.2.1]heptanes, oxygenated derivatives, and reduced bicyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism by which 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane exerts its effects involves its ability to undergo ring-opening reactions. The release of cyclopropyl ring strain provides a thermodynamic driving force, while the double bond within the skeleton offers a kinetic opportunity for coordination to metal species. This coordination can initiate various transformations, leading to the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a scaffold in drug design.
1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol: A sesquiterpenoid with applications in natural product synthesis.
Norbornene: Widely used in polymer chemistry and as a monomer in the production of specialty polymers.
Uniqueness
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of an exocyclic double bond. This structural feature imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
195063-40-2 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
7-(4-methylpent-4-enylidene)-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H16O2/c1-8(2)4-3-5-9-10-6-7-11(9)13-12-10/h5,10-11H,1,3-4,6-7H2,2H3 |
InChI Key |
XDGXSYUXBILJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC=C1C2CCC1OO2 |
Origin of Product |
United States |
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